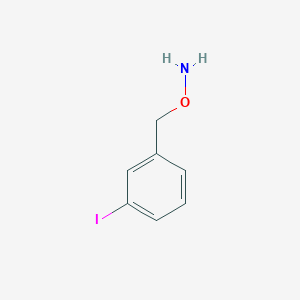

O-(3-iodobenzyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

O-[(3-iodophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8INO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |

InChI Key |

ULWJONMSUDEJFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CON |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O 3 Iodobenzyl Hydroxylamine

General Synthesis Strategies for O-Alkylhydroxylamines

The formation of the O-N bond in O-alkylhydroxylamines can be achieved through several reliable strategies. These methods often involve the O-alkylation of a protected hydroxylamine (B1172632) equivalent, followed by a deprotection step.

A prominent and widely used method for converting alcohols into O-alkylhydroxylamines is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction allows for the formation of a carbon-oxygen bond under mild conditions with a clean inversion of stereochemistry at the carbon center. organic-chemistry.org In this context, an alcohol is reacted with N-hydroxyphthalimide, which serves as the hydroxylamine surrogate. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov

The process begins with the reaction between the triphenylphosphine and the azodicarboxylate, which generates a phosphonium (B103445) species. This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The acidic N-hydroxyphthalimide then acts as a nucleophile, displacing the activated hydroxyl group to form an N-alkoxyphthalimide intermediate. organic-chemistry.org The versatility of the Mitsunobu reaction allows for its application to a wide array of alcohols, making it a cornerstone in the synthesis of diverse O-alkylhydroxylamines. acs.orgnih.gov Solid-phase approaches using a supported N-hydroxyphthalimide reagent have also been developed to facilitate parallel synthesis and purification. acs.orgnih.gov

Following the successful O-alkylation of N-hydroxyphthalimide, the phthalimide (B116566) protecting group must be removed to liberate the desired O-alkylhydroxylamine. The most common method for this transformation is hydrazinolysis. nih.gov The N-alkoxyphthalimide intermediate is treated with hydrazine (B178648) (N₂H₄), often in its monohydrate form, in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) byproduct and the free O-alkylhydroxylamine. nih.gov

Another approach is the electrophilic amination of alkoxides. rsc.org The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile. It attacks an electrophilic aminating agent, such as an oxaziridine (B8769555) derivative, to form the N-protected O-alkylhydroxylamine. rsc.orglookchem.com

| Method | Key Reagents | Intermediate | Deprotection | Reference |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD, N-Hydroxyphthalimide | N-Alkoxyphthalimide | Hydrazine or Methylaminolysis | acs.org, nih.gov |

| Mesylation/Carbamate Alkylation | Alcohol, MsCl, tert-Butyl N-hydroxycarbamate, DBU | N-Boc-O-alkylhydroxylamine | Acid (e.g., HCl) | organic-chemistry.org |

| Electrophilic Amination | Alcohol, Base (e.g., NaH, BuLi), Oxaziridine | N-Protected-O-alkylhydroxylamine | Varies with protecting group | rsc.org |

Table 1: A summary of general synthetic strategies for O-Alkylhydroxylamines from alcohols.

Specific Synthetic Routes for O-(3-Iodobenzyl)hydroxylamine

The synthesis of this compound has been specifically documented in academic literature, employing the well-established Mitsunobu reaction pathway.

The reported synthesis of this compound hydrochloride starts from the corresponding alcohol, (3-iodophenyl)methanol. nih.gov The procedure is a one-pot process that combines the Mitsunobu reaction and subsequent hydrazinolysis without the isolation of the phthalimide intermediate. nih.gov

In a typical procedure, (3-iodophenyl)methanol is dissolved in a solvent like THF. To this solution, triphenylphosphine and N-hydroxyphthalimide are added. The mixture is cooled, and diisopropylazodicarboxylate (DIAD) is added dropwise. After allowing the reaction to proceed for several hours at room temperature, hydrazine monohydrate is added directly to the reaction mixture to cleave the phthalimide group. This streamlined process provides this compound, which is then isolated as its hydrochloride salt. The reported yield for this specific synthesis is 41%. nih.gov

| Reactant/Reagent | Role | Stoichiometry (Relative to Alcohol) |

| (3-Iodophenyl)methanol | Starting Material | 1.0 mmol |

| Triphenylphosphine | Mitsunobu Reagent | 1.1 mmol |

| N-Hydroxyphthalimide | Hydroxylamine Source | 1.1 mmol |

| Diisopropylazodicarboxylate (DIAD) | Mitsunobu Activator | 1.1 mmol |

| Hydrazine Monohydrate | Deprotecting Agent | 1.1 mmol |

| Product | Form | Yield |

| This compound hydrochloride | White Crystals | 41% |

Table 2: Optimized reaction for the synthesis of this compound Hydrochloride. Data sourced from nih.gov.

The purification of this compound is crucial for obtaining a product of high purity for subsequent research applications. Following the synthesis, the crude product is typically worked up and isolated as a stable salt, most commonly the hydrochloride salt. nih.gov The final product is obtained as white crystals, which indicates that recrystallization is a key purification step. nih.gov The choice of solvent for recrystallization is critical and often involves polar solvents like ethanol/water mixtures. The purity and identity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. nih.gov

Derivatization and Functionalization of this compound

The unique arrangement of functional groups in this compound makes it a prime candidate for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the aryl ring and those targeting the hydroxylamine moiety.

Chemical Modifications of the Aryl Ring

The iodine atom on the benzyl (B1604629) ring of this compound is a key site for synthetic manipulation, primarily through cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular scaffold.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the aryl iodide. organic-chemistry.orgnih.gov For instance, the Suzuki coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst, can be employed to introduce new alkyl or aryl groups at the 3-position of the benzyl ring. youtube.com Similarly, the Negishi coupling uses an organozinc reagent to achieve a similar transformation. organic-chemistry.org Another powerful tool is the Heck reaction, which couples the aryl iodide with an alkene. youtube.com These reactions are generally carried out under mild conditions and tolerate a variety of functional groups. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed coupling reactions also provide an efficient means to functionalize the aryl iodide. organic-chemistry.org These methods can be used to form C-N bonds, for example, in the N-arylation of hydroxylamines. organic-chemistry.org

The following table summarizes some key cross-coupling reactions applicable to the aryl iodide of this compound.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | C-C |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Palladium catalyst (e.g., Pd₂(dba)₃) | C-C |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Palladium catalyst (e.g., Pd(OAc)₂) and a base | C-C |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Palladium catalyst and a base | C-N |

| Copper-Catalyzed N-Arylation | Hydroxylamine | Copper(I) iodide and a ligand | C-N |

Alterations of the Hydroxylamine Moiety

The hydroxylamine group (-ONH₂) of this compound is a nucleophilic center that can undergo a variety of chemical modifications. These include N-alkylation, N-acylation, and reactions involving the oxygen atom.

N-Alkylation and N-Acylation: The nitrogen atom of the hydroxylamine can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. wikipedia.org These reactions introduce new substituents on the nitrogen, leading to the formation of N,O-disubstituted or N,N,O-trisubstituted hydroxylamines. mdpi.com Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are sometimes employed to control the reactivity of the hydroxylamine during these transformations. organic-chemistry.org

Reactions with Carbonyl Compounds: this compound readily reacts with aldehydes and ketones to form oximes. wikipedia.org This reaction is a cornerstone of hydroxylamine chemistry and is widely used in the synthesis of a diverse range of compounds. wikipedia.org The resulting oximes can be further transformed, for example, through reduction to amines or rearrangement reactions like the Beckmann rearrangement. wikipedia.org

Oxidation and Reduction: The hydroxylamine moiety can be oxidized to the corresponding nitroso or nitro compounds. Conversely, it can be reduced to form the corresponding amine.

The following table outlines common transformations of the hydroxylamine moiety.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl-O-(3-iodobenzyl)hydroxylamine |

| N-Acylation | Acyl chloride (R-COCl) | N-Acyl-O-(3-iodobenzyl)hydroxylamine |

| Reaction with Aldehyde/Ketone | R'R''C=O | O-(3-Iodobenzyl)oxime |

| Oxidation | Oxidizing agent (e.g., H₂O₂) | 3-Iodobenzylnitroso/nitro compound |

| Reduction | Reducing agent (e.g., NaBH₄) | 3-Iodobenzylamine |

Formation of Conjugates for Research Applications

The ability to functionalize both the aryl ring and the hydroxylamine moiety of this compound makes it a valuable building block for creating molecular probes and bioconjugates for research.

For instance, the hydroxylamine group can be used as a linker to attach the molecule to other biomolecules or surfaces. This has been demonstrated in the development of probes for studying biological processes. scispace.comnih.gov The amine group of the hydroxylamine can be coupled to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. scispace.comnih.gov This strategy has been used to conjugate hydroxylamine-containing molecules to fluorophores for imaging applications. scispace.com

The aryl iodide provides an orthogonal handle for further modifications. For example, after conjugation through the hydroxylamine, the iodine atom can be used in a radiolabeling reaction or for attachment to a solid support. This dual functionality allows for the construction of complex molecular architectures with tailored properties for specific research applications.

Mechanistic Studies of O 3 Iodobenzyl Hydroxylamine in Biological Systems

Enzyme Inhibition Mechanism of O-(3-Iodobenzyl)hydroxylamine

The inhibitory effect of this compound on IDO1 is attributed to a rationally designed mechanism that targets the enzyme's active site. This involves mimicking a key transitional state in the enzyme's catalytic cycle and directly interacting with the central heme iron.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

This compound is a member of the O-alkylhydroxylamine class of compounds, which have been developed as inhibitors of IDO1. nih.gov IDO1 is an enzyme that plays a crucial role in the catabolism of the essential amino acid tryptophan. nih.gov By inhibiting IDO1, this compound can modulate immune responses, making it a subject of interest in therapeutic research. nih.gov

Proposed Mimicry of Alkylperoxy Intermediates

The rational design of O-alkylhydroxylamines, including the 3-iodo derivative, is based on their structural similarity to a proposed alkylperoxy intermediate in the catalytic mechanism of IDO1. nih.gov There is substantial evidence suggesting that the enzymatic conversion of tryptophan by IDO1 proceeds through a heme-iron bound alkylperoxy transition or intermediate state. nih.gov this compound is designed as a stable mimic of this transient species, allowing it to bind effectively within the enzyme's active site. nih.gov

Heme-Iron Binding Interactions

A critical aspect of the inhibitory mechanism of O-alkylhydroxylamines is their direct coordination with the heme iron at the core of the IDO1 active site. nih.gov This interaction is fundamental to their ability to block the enzyme's catalytic function. The hydroxylamine (B1172632) moiety of the molecule directly binds to the ferrous (Fe2+) state of the heme iron, preventing the binding and subsequent oxidation of the natural substrate, tryptophan. nih.gov

Molecular and Biochemical Interactions

The interaction between this compound and IDO1 has been characterized through protein-ligand binding analyses and kinetic studies, providing a more detailed understanding of its inhibitory properties.

Protein-Ligand Binding Analysis

Computational docking studies have been employed to predict the binding mode of O-alkylhydroxylamines within the IDO1 active site. For the parent compound, O-benzylhydroxylamine, two primary binding orientations have been proposed. nih.gov One places the inhibitor in the interior of the active site cavity, in proximity to residues such as Phenylalanine 163 (F163) and Serine 167 (S167). nih.gov The alternative pose positions the inhibitor at the entrance of the cavity, interacting with residues like Phenylalanine 226 (F226) and the heme propionate (B1217596) group. nih.gov The addition of a halogen atom at the meta-position of the benzyl (B1604629) ring, as in this compound, has been shown to enhance potency, suggesting that this substitution optimizes interactions within one of these binding pockets. nih.gov

Interactive Data Table: Predicted Interacting Residues in IDO1 for O-Alkylhydroxylamines

| Interacting Residue | Predicted Location in Active Site |

| Phenylalanine 163 (F163) | Interior of the cavity |

| Serine 167 (S167) | Interior of the cavity |

| Phenylalanine 226 (F226) | Entrance of the cavity |

| Heme Propionate Group | Entrance of the cavity |

Kinetic Characterization of Enzyme Inhibition

The inhibitory potency of this compound has been quantified through enzymatic assays. These studies have determined the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a specific inhibition constant (Ki) for this compound has not been reported, the Ki values for other potent O-alkylhydroxylamines have been determined, providing a benchmark for the high affinity of this class of inhibitors. nih.gov

Interactive Data Table: Kinetic Parameters for IDO1 Inhibition

| Compound | IC50 (µM) | Ki (nM) |

| This compound | 0.29 | Not Reported |

| O-(3-chlorobenzyl)hydroxylamine (Compound 8) | Not Reported | 164 |

| O-(3-bromobenzyl)hydroxylamine (Compound 9) | Not Reported | 154 |

The potent inhibitory activity and the well-defined mechanism of action of this compound underscore its significance as a tool for studying IDO1 function and as a lead compound for the development of novel therapeutics.

Selectivity Profiling Against Related Enzymes (e.g., other heme iron enzymes)

The selectivity of a therapeutic compound is a critical determinant of its potential efficacy and safety. For compounds like this compound that are designed to interact with a specific target, particularly one belonging to a broad class of enzymes, assessing their activity against related enzymes is paramount. This compound was developed as a mechanism-based inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that contains a heme iron active site. nih.gov The primary mechanism of action involves the binding of the hydroxylamine moiety to this heme iron. nih.gov

Concerns regarding selectivity are warranted because other essential enzymes in the body also contain heme iron. nih.gov To address this, the inhibitory activity of this compound was evaluated against other heme-containing enzymes, such as catalase and Cytochrome P450 3A4 (CYP3A4). nih.gov

Research findings indicate that this compound demonstrates a notable degree of selectivity for IDO1. nih.gov It showed no inhibitory activity against catalase. This lack of interaction may be due to the nature of catalase's small natural substrate, hydrogen peroxide. nih.gov However, some off-target activity was observed against CYP3A4, a crucial enzyme involved in drug metabolism. The compound inhibited CYP3A4 at low micromolar concentrations. nih.gov Despite this, its potency against IDO1 was found to be 48-fold greater than its potency against CYP3A4, suggesting a significant, though not absolute, selectivity for its primary target. nih.gov This data underscores the need for careful monitoring of off-target effects in any further studies. nih.gov

Table 1: Selectivity Profile of this compound

| Enzyme Target | Classification | IC₅₀ (Inhibitory Concentration) | Selectivity vs. IDO1 |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase-1 (IDO1) | Heme Iron Enzyme | ~0.154 µM nih.gov | - |

| Catalase | Heme Iron Enzyme | No Inhibition Observed nih.gov | Highly Selective |

| Cytochrome P450 3A4 (CYP3A4) | Heme Iron Enzyme | ~7.4 µM | 48-fold less potent than IDO1 nih.gov |

Theoretical and Computational Chemistry Approaches

As of this writing, specific research studies detailing molecular docking, quantum mechanical analyses, or binding energy calculations for this compound are not available in the public scientific literature. Such computational studies are invaluable for elucidating binding modes, reaction mechanisms, and the energetic favorability of inhibitor-enzyme interactions at an atomic level. The following sections remain undeveloped pending future research in this area.

Molecular Docking and Dynamics Simulations

No specific data available.

Quantum Mechanical Studies of Reaction Mechanisms

No specific data available.

Binding Energy Calculations and Prediction of Interactions

No specific data available.

Structure Activity Relationship Sar Investigations of O 3 Iodobenzyl Hydroxylamine Derivatives

Systematic Exploration of Structural Space around O-(3-Iodobenzyl)hydroxylamine

The systematic investigation of the chemical space surrounding the this compound core is fundamental to identifying derivatives with optimized potency and selectivity. This involves a methodical variation of its key structural components: the aryl ring, the carbon linker, and the hydroxylamine (B1172632) moiety.

The nature and position of substituents on the benzyl (B1604629) ring are paramount in determining the biological activity of benzylamine (B48309) and related derivatives. Halogenation, in particular, is a common strategy to modulate potency.

In a series of fluorine-substituted benzylamines tested as substrates and inactivators of monoamine oxidase B (MAO-B), all compounds were found to be substrates, but none acted as inactivators. nih.gov This suggests that while halogenation is tolerated, it may not be sufficient to impart certain inhibitory mechanisms. nih.gov However, in other contexts, such as antituberculosis agents, the introduction of halogens like iodine and bromine at specific positions on a benzylamine scaffold was explored to enhance compound properties. openmedicinalchemistryjournal.com For instance, the synthesis of 3-ethoxy-2-hydroxy-5-iodo-N-(phenyl)benzylamine highlights the use of iodination in developing biologically active agents. openmedicinalchemistryjournal.com

Studies on N-benzyl phenethylamines as 5-HT2A/2C agonists have shown that nonpolar substituents on the phenyl ring, including halogens, generally increase binding affinity. nih.gov This is a recurring theme in SAR studies, where the lipophilicity and electronic character of substituents play a crucial role. For example, in a study of benzimidazole (B57391) derivatives, substitutions at various positions on the benzimidazole nucleus, including with electron-withdrawing groups, were found to significantly influence anti-inflammatory activity. mdpi.com

The position of the substituent is also critical. A study on substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 demonstrated that moving an N-acetamide group around the central aromatic ring resulted in significant differences in biological activity. nih.gov

Based on these analogous findings, the following table illustrates the hypothetical effect of aryl ring substitutions on the activity of this compound derivatives.

| Substituent at Position | Hypothetical Effect on Potency | Rationale based on Analogous Compounds |

| 4-Fluoro | Moderate Increase | Introduction of a small, lipophilic, electron-withdrawing group can enhance binding. nih.govnih.gov |

| 4-Chloro | Significant Increase | Larger halogen may provide stronger hydrophobic interactions. nih.govnih.gov |

| 4-Bromo | Significant Increase | Similar to chloro, with potential for halogen bonding. openmedicinalchemistryjournal.com |

| 2-Methyl | Variable | Steric hindrance may be introduced, depending on the target binding pocket. |

| 4-Methoxy | Variable | Can act as a hydrogen bond acceptor but also adds bulk, effect is target-dependent. |

| 3,4-Dichloro | Potentially Additive Increase | Multiple halogens can further enhance lipophilicity and electronic effects. |

This table is illustrative and based on SAR trends observed in related compound series.

The single carbon linker in the benzylamine scaffold is a key structural element. Modifications to this linker, such as increasing its length or introducing rigidity, can have profound effects on biological activity.

For instance, the difference in activity between substituted benzylamines and 2-phenylethylamines as MAO-B inactivators highlights the importance of the linker length. nih.gov While the benzylamines were only substrates, several of the phenethylamines, with a two-carbon linker, acted as inactivators. nih.gov This suggests that extending the linker can alter the mode of interaction with the biological target.

In the context of dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) as non-nucleoside reverse transcriptase inhibitors, the total number of rotatable bonds, which is influenced by the linker, was found to have a positive contribution to the inhibitory activity. researchgate.net This indicates that a degree of flexibility in the linker can be beneficial for achieving an optimal binding conformation.

Conversely, introducing rigidity into the linker, for example through cyclization or the incorporation of double or triple bonds, can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

| Linker Modification | Hypothetical Effect on Potency | Rationale based on Analogous Compounds |

| Ethylene Linker (-CH2CH2-) | Potential Change in Activity/Selectivity | Alters distance and orientation of functional groups, may lead to different interactions. nih.gov |

| Propylene Linker (-CH2CH2CH2-) | Likely Decrease | Increased flexibility may lead to an entropic penalty upon binding. |

| Introduction of a Methyl Group on the Linker | Variable | Can introduce a chiral center and steric hindrance, potentially increasing selectivity. |

| Cyclopropyl Linker | Potential Increase | Introduces rigidity and alters the vector of the side chain. |

This table is illustrative and based on SAR trends observed in related compound series.

The hydroxylamine group is a key functional group, likely involved in crucial interactions with the biological target, such as hydrogen bonding. Modifications to this group can therefore be expected to have a significant impact on activity.

In a study of benserazide (B1668006) derivatives as PilB inhibitors, the presence of bis-hydroxyl groups on the aryl ring and modifications to the hydrazide moiety, which is structurally related to a hydroxylamine, led to a marked improvement in potency. rsc.org This underscores the importance of the hydrogen-bonding capacity of this region of the molecule.

The synthesis of a library of N-substituted hydroxylamine compounds as antibacterial agents demonstrated that the nature of the substituent on the nitrogen atom is critical for activity. researchgate.net These compounds are designed to act as radical scavengers, and their efficacy is dependent on the electronic properties of the hydroxylamine moiety. researchgate.net

Furthermore, the basicity of the hydroxylamine can be modulated by N-alkylation or N-arylation, which in turn can affect its interaction with the target and its pharmacokinetic properties.

| Hydroxylamine Modification | Hypothetical Effect on Potency | Rationale based on Analogous Compounds |

| N-Methylation | Potential Increase or Decrease | Alters basicity and steric bulk; effect is target-dependent. |

| N-Ethylation | Potential Decrease | Increased steric hindrance may disrupt key interactions. |

| O-Methylation (to form O-methyl-O-(3-iodobenzyl)hydroxylamine) | Likely Decrease | Removes a key hydrogen bond donor. |

| N-Acetylation | Potential Decrease | Reduces basicity and introduces a larger substituent. |

This table is illustrative and based on SAR trends observed in related compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of compounds with their biological activity. While no specific QSAR models for this compound derivatives are publicly available, insights can be drawn from studies on related compound classes.

The development of predictive QSAR models typically involves the calculation of a wide range of molecular descriptors, followed by the use of statistical methods to build a correlative model. For a series of 5-benzyl-4-thiazolinone derivatives, 2D-QSAR and 3D-QSAR models were successfully constructed to predict their anti-influenza activity. nih.gov The 2D-QSAR model highlighted the importance of descriptors related to atomic properties and molecular shape, while the 3D-QSAR models (CoMFA and CoMSIA) provided insights into the favorable steric and electrostatic interactions. nih.gov

In a study on benzoylaminobenzoic acid derivatives, QSAR analysis revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions decreased the inhibitory activity. nih.gov

For a hypothetical QSAR model of this compound derivatives, one could anticipate that descriptors related to hydrophobicity (e.g., logP, driven by the iodobenzyl group), electronic properties (e.g., Hammett constants of aryl substituents), and steric parameters (e.g., molar refractivity) would be significant.

| QSAR Model Parameter | Hypothetical Correlation with Activity | Rationale based on Analogous QSAR Studies |

| LogP (Hydrophobicity) | Positive | Hydrophobic interactions with the target are often key drivers of binding. nih.gov |

| Molar Refractivity (MR) | Positive | Indicates that larger, more polarizable substituents may be favorable for binding. nih.gov |

| Dipole Moment | Variable | The direction and magnitude of the dipole can influence long-range electrostatic interactions. |

| Hydrogen Bond Donors/Acceptors | Positive for specific features | The hydroxylamine group is a key pharmacophoric feature for hydrogen bonding. researchgate.net |

| Aromatic Ratio (ARR) | Positive | Suggests the importance of the aromatic ring for binding. researchgate.net |

This table is illustrative and based on QSAR trends observed in related compound series.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. For hydroxylamine-containing compounds, key pharmacophoric features often include hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions.

A pharmacophore model developed for N-hydroxyphenyl acrylamides identified two hydrogen bond acceptor features, one hydrogen bond donor feature, and two aromatic rings as crucial for activity. researchgate.net The blue regions in the model indicated that favorable interactions were associated with the carbonyl and oxime groups. researchgate.net

For this compound, a plausible pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzyl group.

A hydrophobic feature , likely centered on the iodine atom and the phenyl ring.

A hydrogen bond donor feature from the -OH of the hydroxylamine.

A hydrogen bond acceptor feature from the nitrogen or oxygen of the hydroxylamine.

Virtual screening using such a pharmacophore model could be employed to identify novel compounds with potentially similar biological activities. nih.gov The generation of a robust pharmacophore model relies on a set of active compounds and their alignment, which is a critical step in the modeling process. nih.gov

Ligand Efficiency Metrics in O-Alkylhydroxylamine Series

Ligand efficiency (LE) is a critical metric in drug discovery that evaluates the binding energy of a compound in relation to its size, specifically the number of heavy (non-hydrogen) atoms. It serves as a valuable tool for optimizing lead compounds, as it helps in identifying small, efficient fragments that can be developed into more potent and drug-like candidates. For the O-alkylhydroxylamine series of IDO1 inhibitors, ligand efficiency has been a key consideration in their development. brynmawr.edunih.gov

The addition of halogen atoms to the meta position of the aromatic ring in O-benzylhydroxylamine derivatives was found to significantly improve their inhibitory potency against IDO1. brynmawr.edu Among the halogenated derivatives, the 3-iodo substituted compound, this compound, demonstrated notable activity.

To understand the efficiency with which this compound binds to the target enzyme, its ligand efficiency can be analyzed. While specific LE values for this compound are not explicitly detailed in the provided research, the general trend for potent O-alkylhydroxylamines highlights high ligand efficiencies. For instance, two of the most potent compounds in this class exhibited ligand efficiencies of 0.93. nih.gov This suggests that the O-alkylhydroxylamine scaffold is an efficient starting point for developing IDO1 inhibitors.

The inhibitory activity of various substituted O-benzylhydroxylamine derivatives is presented in the table below, showcasing the impact of different substituents on their half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity of Substituted O-Benzylhydroxylamine Derivatives against IDO1

| Substitution | IC50 (µM) |

| 3-I | 0.22 ± 0.066 |

| 3-Cl | 0.30 ± 0.015 |

| 3-Br | 0.32 ± 0.042 |

| 3-F | 1.0 |

| 4-I | 0.22 ± 0.066 |

| 4-Cl | 1.3 |

| 2-F | 1.4 |

| 2-OCH3 | 5.4 |

| 4-CF3 | 8.9 |

| 3-OCH3 | 9.5 |

| 3-NO2 | >50 |

| 4-F | >50 |

| 4-Br | >50 |

Data sourced from studies on O-alkylhydroxylamines as IDO1 inhibitors. brynmawr.edu

The high ligand efficiency observed in the O-alkylhydroxylamine series, including the potent halogenated derivatives like this compound, has significant implications for the identification of optimized lead compounds. brynmawr.edunih.gov A high ligand efficiency suggests that the compound achieves its potency through efficient and specific interactions with the target, rather than through sheer size or non-specific effects. This is a desirable characteristic in a lead compound as it often correlates with a better optimization potential and a more favorable pharmacokinetic profile.

The SAR data, which points to the beneficial effect of meta-halogenation, combined with the high ligand efficiency of the core scaffold, strongly supports the O-alkylhydroxylamines as a promising class of IDO1 inhibitors. brynmawr.edunih.gov These findings guide further medicinal chemistry efforts to refine the properties of these compounds, aiming to enhance potency and selectivity while maintaining drug-like characteristics. The focus on optimizing compounds with high initial ligand efficiency, such as the potent halogenated O-benzylhydroxylamines, increases the probability of developing successful drug candidates. brynmawr.edu

Pre Clinical Investigations of Biological Activity and Therapeutic Potential

In Vitro Enzyme Inhibition Assays with O-(3-Iodobenzyl)hydroxylamine

In a typical preclinical evaluation, the initial step would involve screening this compound against a panel of purified enzymes to identify potential biological targets.

Determination of IC50 and Ki Values

Should a target enzyme be identified, the potency of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions. The Ki value provides a more absolute measure of binding affinity.

Hypothetical Data Table: In Vitro Enzymatic Inhibition by this compound

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Enzyme A | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Data Not Available |

| Enzyme C | Data Not Available | Data Not Available | Data Not Available |

Substrate and Cofactor Dependencies

Further mechanistic studies would investigate how the inhibitory activity of this compound is affected by the concentrations of the enzyme's natural substrate and any necessary cofactors. This helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-Based Biological Activity Studies

Following in vitro characterization, the activity of this compound would be assessed in cellular models to understand its effects in a more complex biological environment.

Assessment of Cellular Target Engagement

Techniques such as cellular thermal shift assays (CETSA) or the use of target-specific biomarkers would be employed to confirm that this compound can enter cells and interact with its intended target.

Effects on Relevant Biochemical Pathways (e.g., Kynurenine (B1673888) Pathway)

If this compound were hypothesized to modulate a specific signaling or metabolic pathway, such as the kynurenine pathway involved in neuroinflammation and immune response, its effects on the levels of key metabolites (e.g., kynurenine, quinolinic acid) would be measured in treated cells.

Investigation of Cellular Potency

The cellular potency of the compound would be determined by measuring its effect on a functional cellular endpoint. This is often expressed as an EC50 value, the concentration of the compound that produces 50% of the maximal possible effect.

Hypothetical Data Table: Cell-Based Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |

| Cell Line X | Target Engagement | Biomarker Modulation | Data Not Available |

| Cell Line Y | Pathway Analysis | Metabolite Levels | Data Not Available |

| Cell Line Z | Functional Assay | Cellular Response | Data Not Available |

Exploration of Immunomodulatory and Antitumor Mechanisms

Comprehensive searches of scientific databases and patent literature did not yield any studies that have specifically investigated the immunomodulatory or antitumor mechanisms of this compound. Therefore, the subsequent subsections are presented as a framework for potential future research, outlining the key areas that would need to be investigated to understand the therapeutic potential of this compound.

Modulation of Immune Cell Responses

There is currently no available data from preclinical studies detailing how this compound might modulate the responses of various immune cells. To ascertain any immunomodulatory effects, future research would need to explore its impact on key immune cell populations, including:

T Lymphocytes (T cells): Investigating the compound's effect on T cell activation, proliferation, differentiation into effector and memory cells, and cytotoxic activity against tumor cells would be crucial.

B Lymphocytes (B cells): Studies would be needed to determine if the compound influences B cell activation, antibody production, and its role in antigen presentation.

Natural Killer (NK) Cells: Research should assess the compound's ability to enhance the cytotoxic function of NK cells, which play a vital role in the innate immune response against cancer.

Myeloid-Derived Suppressor Cells (MDSCs) and Macrophages: A critical area of investigation would be to determine if this compound can alter the function of immunosuppressive cells within the tumor microenvironment, such as MDSCs and tumor-associated macrophages (TAMs).

Effects on Tumor Microenvironment in Preclinical Models

The influence of a therapeutic agent on the tumor microenvironment (TME) is a critical determinant of its efficacy. For this compound, there is no published research on its effects on the TME in preclinical models. Future investigations would need to address:

Cytokine and Chemokine Profiles: Analysis of how the compound alters the secretion of cytokines and chemokines within the TME would provide insights into its ability to promote an anti-tumor immune response.

Extracellular Matrix (ECM) Remodeling: Studies should examine whether the compound can modulate the composition and structure of the ECM to facilitate immune cell infiltration and inhibit tumor invasion.

Angiogenesis: Investigating the effect of the compound on the formation of new blood vessels within the tumor, a process essential for tumor growth and metastasis, would be a key research area.

Rationale for Combination Therapies in Research Settings

Given the complexity of cancer, combination therapies are a cornerstone of modern oncology. However, without any preclinical data on the standalone activity and mechanism of action of this compound, there is no scientific rationale to support its investigation in combination with other therapeutic agents. Should future research demonstrate its efficacy, a rationale for combination therapies could be built based on:

Synergistic Antitumor Effects: Combining this compound with standard-of-care chemotherapies or targeted agents to enhance tumor cell killing.

Overcoming Resistance: Using the compound to overcome mechanisms of resistance to existing therapies.

Enhancing Immunotherapy: Combining it with immune checkpoint inhibitors to further boost the anti-tumor immune response.

Advanced Research Applications of O 3 Iodobenzyl Hydroxylamine

Development as Chemical Probes for Biological Research

The structure of O-(3-iodobenzyl)hydroxylamine is well-suited for its development as a chemical probe. The hydroxylamine (B1172632) moiety can react with carbonyl groups in biomolecules, while the iodobenzyl group can be modified for various purposes, including radiolabeling or as a reactive handle.

Synthesis of Affinity Labels

Affinity labels are molecules designed to specifically bind to a biological target and then form a covalent bond, permanently tagging the target. The synthesis of affinity labels based on this compound can be envisioned through several strategies.

The hydroxylamine group provides a key reactive site. It can readily react with aldehydes and ketones, which can be present in modified proteins or introduced chemically, to form stable oxime ethers. This conjugation chemistry is a cornerstone of bioconjugation.

Furthermore, the iodo- group on the benzyl (B1604629) ring can be a precursor for photoaffinity labels. For instance, it can be converted to an azido (B1232118) group (e.g., 2-nitro-5-azidobenzoyl derivatives), which upon photolysis, generates a highly reactive nitrene intermediate capable of forming a covalent bond with nearby residues in the binding pocket of a target protein. nih.gov This approach has been successfully used to create photoaffinity labels for various receptors. nih.gov

Studies on related O-benzylhydroxylamine structures have shown their potential as inhibitors of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. nih.gov Halogenation of the benzyl ring, in particular, has been found to improve the inhibitory potency. nih.gov This suggests that this compound could serve as a starting point for developing potent and specific affinity labels for IDO1 or other enzymes.

Use in Target Identification and Validation Studies

A primary application of affinity labels is the identification and validation of drug targets. Once a bioactive compound is discovered, identifying its molecular target is a crucial step in understanding its mechanism of action.

An affinity probe based on this compound could be used in the following workflow:

Binding and Covalent Labeling: The probe is incubated with a complex biological sample, such as a cell lysate or tissue homogenate. It will preferentially bind to its target protein.

Activation (if a photoaffinity label): The sample is exposed to UV light to trigger covalent bond formation.

Target Enrichment and Identification: The now-covalently tagged protein can be enriched from the mixture using the probe as a handle (e.g., by attaching a biotin (B1667282) tag to the probe). The enriched protein is then identified using techniques like mass spectrometry.

This strategy allows for the unambiguous identification of the protein that the original bioactive compound interacts with, thereby validating it as a biological target.

Radiolabeling Strategies for Preclinical Imaging Research

The presence of an iodine atom in this compound makes it an ideal candidate for radioiodination, a common strategy for developing radiotracers for preclinical imaging.

Iodine Isotope Incorporation (e.g., 123I, 124I, 125I)

Several iodine isotopes are routinely used in biomedical research, each with distinct properties that make them suitable for different applications. nih.gov The choice of isotope depends on the intended use of the radiolabeled molecule. nih.gov

| Isotope | Half-life | Emission Type | Primary Application |

| ¹²³I | 13.22 hours | Gamma (γ) | SPECT Imaging |

| ¹²⁴I | 4.18 days | Positron (β+) | PET Imaging |

| ¹²⁵I | 59.4 days | Gamma (γ) | In vitro assays, biodistribution studies |

| ¹³¹I | 8.02 days | Beta (β-), Gamma (γ) | Radiotherapy, SPECT Imaging |

The incorporation of these isotopes into the this compound structure can be achieved through various radioiodination methods. Electrophilic substitution on the aromatic ring is a common approach, often facilitated by an oxidizing agent. nih.gov Alternatively, if starting from a non-iodinated precursor, organometallic intermediates (e.g., organotin or organoboron compounds) can be used to introduce the radioiodine with high specificity and yield. nih.gov

Preclinical Imaging Modalities (e.g., SPECT, PET)

Once radiolabeled, derivatives of this compound can be used as imaging agents in preclinical studies.

SPECT (Single Photon Emission Computed Tomography): Labeling with ¹²³I would allow for SPECT imaging. SPECT provides 3D information on the distribution of the radiotracer in a research animal, offering insights into the location and expression levels of the target.

PET (Positron Emission Tomography): Labeling with ¹²⁴I enables PET imaging. nih.gov PET offers higher sensitivity and spatial resolution compared to SPECT and allows for quantitative measurements of tracer concentration in tissues. acs.org The 4.2-day half-life of ¹²⁴I is particularly advantageous for studying biological processes that occur over several days, such as the pharmacokinetics of large molecules or slow-accumulating drugs. nih.govacs.org

These imaging techniques are non-invasive and allow for longitudinal studies in the same animal, reducing biological variability and providing more robust data. acs.org

Biodistribution Studies in Research Models

Biodistribution studies are essential for evaluating the fate of a potential new drug or imaging agent in a living organism. These studies determine where the compound goes in the body, in which organs it accumulates, and how quickly it is cleared.

For these studies, this compound would typically be labeled with ¹²⁵I, owing to its longer half-life, which is convenient for terminal biodistribution experiments where tissues are harvested and counted in a gamma counter. nih.gov

In a typical study, the ¹²⁵I-labeled compound is administered to a research model (e.g., a mouse or rat), often one bearing a tumor if the compound is being evaluated as a cancer-targeting agent. nih.goviaea.org At various time points, the animals are euthanized, and organs of interest (e.g., tumor, liver, kidneys, brain, etc.) are collected. The amount of radioactivity in each organ is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).

These data are crucial for:

Assessing target engagement and specificity (e.g., high uptake in the tumor compared to other tissues).

Evaluating off-target accumulation, which can be related to potential toxicity.

Understanding the pharmacokinetic profile of the compound.

For example, studies with other radioiodinated benzyl-containing compounds have shown significant tumor uptake, providing a basis for their potential use in cancer imaging and therapy. nih.goviaea.org

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of a hydroxylamine moiety and an iodo-substituent on a benzyl scaffold makes this compound a bifunctional reagent capable of participating in a diverse array of chemical transformations. The hydroxylamine group serves as a potent nucleophile and a precursor for N-O bond containing structures, while the carbon-iodine bond is a classical handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for its incorporation into complex molecular frameworks through sequential or one-pot reaction cascades.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This compound provides a convenient entry point to a variety of such ring systems. The hydroxylamine functionality can react with various electrophiles, such as dicarbonyl compounds, unsaturated esters, and nitriles, to form a range of heterocyclic structures.

One of the most common applications of hydroxylamine derivatives is in the synthesis of isoxazoles . These five-membered heterocycles can be readily prepared through the cyclocondensation of this compound with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. The reaction typically proceeds by initial formation of an oxime, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole (B147169) ring. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity of O-alkylhydroxylamines is well-established for this transformation.

Furthermore, the hydroxylamine moiety can participate in the formation of other important heterocycles such as oxazines and pyridines . For instance, reaction with suitable dielectrophiles can lead to the formation of six-membered 1,2-oxazine or 1,3-oxazine rings. The synthesis of substituted pyridines can also be envisioned through multi-step sequences or cycloaddition reactions where the hydroxylamine nitrogen acts as the key heteroatom source.

The presence of the iodine atom on the phenyl ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. Palladium-catalyzed intramolecular C-H functionalization or reactions with other suitably placed functional groups on a side chain attached to the hydroxylamine nitrogen could lead to the construction of novel polycyclic scaffolds containing a nitrogen-heterocycle.

Preparation of Other Biologically Active Scaffolds

Beyond the synthesis of simple heterocycles, this compound is a key building block for more complex and biologically relevant molecular scaffolds. The iodo-group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Suzuki reactions. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzyl ring, thereby enabling the construction of diverse molecular libraries for drug discovery and other life science applications.

A significant application of this compound is in the synthesis of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key metabolic enzyme and an important therapeutic target in cancer immunotherapy. The hydroxylamine moiety of this compound is believed to coordinate to the heme iron in the active site of the IDO1 enzyme, leading to its inhibition. The 3-iodobenzyl group serves as a scaffold that can be further elaborated to enhance binding affinity and selectivity. For example, the iodine atom can be replaced with other functional groups via palladium-catalyzed coupling reactions to explore the structure-activity relationship (SAR) of these inhibitors.

The general synthetic route to O-alkylhydroxylamines, including the 3-iodo derivative, often involves a Mitsunobu reaction between the corresponding alcohol (3-iodobenzyl alcohol) and N-hydroxyphthalimide, followed by deprotection with hydrazine (B178648). The resulting hydroxylamine is typically isolated as a more stable hydrochloride salt.

Table 1: Examples of Reactions Utilizing O-Substituted Hydroxylamines as Building Blocks

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Potential Application |

| Isoxazole Synthesis | O-Alkylhydroxylamine | 1,3-Diketone | 3,5-Disubstituted Isoxazole | Acid/Base | Medicinal Chemistry |

| Palladium Cross-Coupling | This compound | Terminal Alkyne | Alkynyl-substituted Scaffold | Pd catalyst, Cu co-catalyst | Drug Discovery, Materials |

| IDO1 Inhibitor Synthesis | This compound | (Further modification) | Complex IDO1 Inhibitor | Various | Cancer Immunotherapy |

The versatility of this compound is further highlighted by its potential use in tandem or multi-component reactions, where both the hydroxylamine and the aryl iodide functionalities can be sequentially or concurrently exploited to rapidly build molecular complexity. For instance, an initial reaction at the hydroxylamine function could be followed by an intramolecular palladium-catalyzed cyclization involving the aryl iodide, leading to the efficient construction of intricate polycyclic structures.

Future Research Directions and Unexplored Avenues for O 3 Iodobenzyl Hydroxylamine

Expansion of Chemical Space and Novel Analog Design

The current understanding of O-(3-iodobenzyl)hydroxylamine's interaction with IDO1 provides a solid foundation for designing novel, potentially more potent and selective analogs. Future research should systematically explore the chemical space around this scaffold.

Systematic Halogen Substitution: While the meta-iodo group has proven beneficial, a comprehensive investigation into other halogen substitutions (F, Cl, Br) at various positions on the benzyl (B1604629) ring is warranted. nih.gov Studies on other molecular scaffolds have shown that halogen atoms can significantly influence binding affinity and electronic properties. nih.gov Poly-halogenated derivatives could also be explored to understand their impact on target engagement and pharmacokinetic properties. mdpi.com

Bioisosteric Replacement: The benzyl and hydroxylamine (B1172632) moieties offer opportunities for bioisosteric replacements to improve drug-like properties. For instance, replacing the phenyl ring with various heteroaromatic rings could introduce new interaction points with the target protein. Similarly, exploring alternatives to the core hydroxylamine structure, while maintaining its ability to coordinate with the heme iron in IDO1, could lead to compounds with improved stability or different binding kinetics. nih.gov

Computational and In Silico Design: The design of new analogs can be significantly accelerated through computational methods. nih.gov Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of proposed analogs within the IDO1 active site. youtube.com These in silico approaches can help prioritize synthetic efforts towards compounds with the highest predicted affinity and optimal interaction profiles, guiding a more rational drug design process. frontiersin.org

Identification of New Biological Targets Beyond IDO1

While IDO1 is the primary known target of this compound, the principle of polypharmacology suggests that it may interact with other biological targets. Identifying these potential off-targets is crucial for understanding its complete biological activity profile and for exploring new therapeutic applications.

In Silico Target Prediction: Computational target prediction methods serve as a valuable starting point for identifying potential new targets. f1000research.com Ligand-based approaches, which rely on the principle that structurally similar molecules often share similar targets, can be used. nih.gov By comparing the 2D and 3D structure of this compound against extensive databases of known ligands (e.g., ChEMBL, DrugBank), a list of potential off-targets can be generated for subsequent experimental validation. mdpi.com

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening across various cell lines can reveal unexpected biological activities of this compound. If a novel phenotype is observed, target deconvolution techniques, such as chemical proteomics, can be employed to identify the specific protein(s) responsible for the effect. This approach can uncover entirely new mechanisms of action and therapeutic possibilities.

Exploring Related Enzymes: Given that this compound targets the heme-containing enzyme IDO1, it is plausible that it could interact with other heme proteins or enzymes involved in related metabolic pathways. Future research could involve screening the compound against a panel of such enzymes to assess its selectivity and identify potential secondary targets.

Methodological Advancements in Synthesis and Characterization

Innovations in synthetic chemistry and analytical techniques can significantly impact the future research and development of this compound and its analogs.

Advanced Synthetic Routes: The established synthesis of O-alkylhydroxylamines often involves a one-pot process using a Mitsunobu reaction followed by deprotection. nih.gov While effective, exploring more recent synthetic methodologies could offer improvements in yield, scalability, and access to a wider range of derivatives. mdpi.com Emerging methods in the synthesis of hydroxylamines include palladium-catalyzed reactions, catalytic reduction of oxime ethers, and novel amination protocols that could provide more efficient and versatile routes to the target compound and its analogs. mdpi.comresearchgate.netorganic-chemistry.orgrsc.org

Efficient Purification and Characterization: The characterization of halogenated organic compounds can present analytical challenges. chromatographyonline.com Developing advanced chromatographic techniques for purification and robust analytical methods (e.g., advanced mass spectrometry, NMR) is essential for ensuring the purity and structural integrity of newly synthesized analogs. Introducing heavy atoms like iodine can also be leveraged for specific characterization techniques, such as in certain photophysical studies. acs.org

Below is a table summarizing potential alternative synthetic methodologies for O-alkylhydroxylamines.

| Method | Description | Potential Advantage |

|---|---|---|

| Mitsunobu Reaction | Reaction of an alcohol with N-hydroxyphthalimide in the presence of a phosphine and an azodicarboxylate. nih.gov | Well-established, one-pot procedure. |

| Palladium-Catalyzed O-arylation | Cross-coupling of a hydroxylamine equivalent with an aryl halide using a palladium catalyst. organic-chemistry.org | Broad substrate scope, including access to O-arylhydroxylamines. |

| Catalytic Reduction of Oxime Ethers | Asymmetric reduction of oximes using catalysts like Nickel under hydrogen pressure. mdpi.com | High step- and atom-economy, potential for enantioselectivity. |

| Electrophilic Amination of Alkoxides | Reaction of lithium alkoxides with an electrophilic amine source like an oxaziridine (B8769555). rsc.org | Provides a novel O-amination protocol for generating N-protected hydroxylamines. |

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of inhibiting IDO1 with this compound, a systems-level approach is necessary. Omics technologies can provide a comprehensive view of the molecular changes induced by the compound.

Metabolomics: Since IDO1 is the rate-limiting enzyme in the kynurenine (B1673888) pathway, its inhibition is expected to cause significant shifts in tryptophan metabolism. tandfonline.comnih.gov Metabolomic profiling of plasma or tissue samples following treatment can quantify changes in tryptophan, kynurenine, and downstream metabolites. mdpi.com This can confirm the on-target activity of the compound in a biological system and may reveal unexpected metabolic reprogramming.

Proteomics and Transcriptomics: These approaches can identify global changes in protein and gene expression in response to this compound treatment. For example, proteomics could reveal alterations in the expression of immune checkpoint proteins, cytokines, or other signaling molecules in immune cells or cancer cells. frontiersin.org This data can help to build a more complete picture of the compound's mechanism of action and identify potential biomarkers of response.

Multi-Omics Data Integration: The true power of a systems biology approach lies in the integration of data from multiple omics platforms. elisakits.co.uk Combining genomics, transcriptomics, proteomics, and metabolomics data can uncover complex molecular networks and pathways modulated by this compound, leading to a deeper understanding of its effects on the tumor microenvironment and immune system. nih.gov

Collaborative Research Opportunities and Translational Pathways in Drug Discovery

Advancing this compound from a promising lead compound towards a potential therapeutic requires a collaborative and translational approach, especially given the challenges faced by other IDO1 inhibitors. nih.govdrugtargetreview.com

Academic-Industry Partnerships: Collaborations between academic research labs and pharmaceutical companies can accelerate preclinical development. nih.gov Academic labs can contribute expertise in basic biology, mechanism of action studies, and novel biomarker discovery, while industry partners can provide resources for medicinal chemistry optimization, absorption, distribution, metabolism, and excretion (ADME)/toxicology studies, and navigating the drug development pipeline.

Consortia and Open Science Initiatives: Joining or forming research consortia focused on immunotherapy or metabolic pathways in cancer can foster data sharing, validation of findings, and the development of standardized assays. Open science models can prevent duplication of effort and leverage collective intelligence to overcome common challenges in drug discovery.

Development of Advanced Preclinical Models: A key translational goal is to better predict clinical outcomes. Collaborative efforts should focus on developing and utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs), humanized mouse models, and complex co-culture systems, to evaluate the efficacy of this compound and its analogs in a context that more closely mimics human disease. researchgate.net This will be critical for generating the robust preclinical data package needed to justify any future clinical investigation.

Q & A

Q. What are the optimized synthetic routes for O-(3-iodobenzyl)hydroxylamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between 3-iodobenzyl halide (e.g., chloride or bromide) and hydroxylamine hydrochloride. Key steps include:

- Reagents and Conditions : Use a base such as sodium carbonate or sodium hydroxide in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere at 40–60°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity.

- Optimization : Adjusting molar ratios (1:1.2 hydroxylamine:benzyl halide) and maintaining anhydrous conditions minimizes side reactions like oxidation or hydrolysis .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity in organic solvents?

Methodological Answer: The iodine substituent significantly impacts properties:

- LogP : Estimated ~2.1 (similar to O-(4-chlorobenzyl) analogs), suggesting moderate lipophilicity .

- Solubility : Poor in water but soluble in DMSO, DMF, and dichloromethane. Polar protic solvents (e.g., methanol) may require heating for dissolution.

- Reactivity : The electron-withdrawing iodine group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks (e.g., in alkylation or acylation reactions) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR : H NMR shows characteristic peaks for the benzyl group (δ 4.3–4.5 ppm, -CH-O-) and hydroxylamine (δ 5.5–6.0 ppm, -NH-OH). C NMR confirms the iodine-substituted aromatic carbons (δ 90–100 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode detects the molecular ion [M+H] at m/z 276 (CHINO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental approaches validate these interactions?

Methodological Answer:

- Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) with target enzymes (e.g., IDO1). Fluorinated analogs show K values <1 µM, suggesting high potency .

- DNA/RNA Interactions : Fluorescence quenching assays with ethidium bromide-displaced DNA or circular dichroism (CD) spectroscopy reveal intercalation or groove-binding modes .

Q. What catalytic mechanisms explain this compound’s role in bifunctional catalysis, and how do computational models support these pathways?

Methodological Answer:

- Dual Catalysis : The hydroxylamine group acts as a proton donor/acceptor, while the iodine stabilizes transition states via halogen bonding. Density functional theory (DFT) calculations (B3LYP/6-311+G(2df,2p)) predict ΔG barriers of ~18–20 kcal/mol for acylation reactions, aligning with experimental kinetics .

- Kinetic Studies : Monitor reaction progress via H NMR or GC-MS to distinguish O- vs. N-acylation products, as seen in phenyl acetate reactions .

Q. How can researchers resolve contradictions between theoretical and experimental data in reaction mechanisms involving this compound?

Methodological Answer:

- Case Study : If computational models predict N-acylation dominance but experiments favor O-acylation (as in ), validate via:

- Isotopic Labeling : Use N-labeled hydroxylamine to track product formation via MS/MS.

- Solvent Effects : Compare rates in polar vs. nonpolar solvents; aqueous conditions often favor O-acylation due to hydrogen bonding .

Q. What methodologies are recommended for assessing the cytotoxicity and apoptotic effects of this compound in cancer cell lines?

Methodological Answer:

- In Vitro Assays :

- MTT/PrestoBlue : Measure IC values (e.g., 0.5–2.5 µM for MCF-7 and U-937 cells) after 48-hour exposure .

- Flow Cytometry : Use Annexin V/PI staining to quantify apoptosis (e.g., >40% apoptosis at 5 µM) .

- Mechanistic Studies : Western blotting for caspase-3/9 activation and PARP cleavage confirms apoptotic pathways .

Q. How can enzyme inhibition assays (e.g., IDO1) be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

- IDO1 Inhibition :

- Colorimetric Assay : Monitor L-kynurenine production at 490 nm using Ehrlich’s reagent. IC values <0.5 µM indicate potent inhibition, comparable to O-(4-chlorobenzyl) analogs .

- Cellular Models : Co-culture assays with human PBMCs and cancer cells measure IFN-γ-induced IDO1 suppression .

Q. What computational strategies predict the metabolic stability and toxicity profile of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II estimate:

- MD Simulations : Molecular dynamics (GROMACS) assess binding stability with hepatic enzymes (e.g., CYP3A4) .

Q. How does the iodine substituent influence the compound’s electronic structure compared to halogenated analogs, and what experimental evidence supports this?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.